3-(3,4-Dimethoxyphenoxy)propanoic acid
Overview
Description
3-(3,4-Dimethoxyphenoxy)propanoic acid is a chemical compound with the molecular formula C11H14O4. It is characterized by a phenolic ring substituted with two methoxy groups at positions 3 and 4, and a propanoic acid moiety attached to the phenolic oxygen
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,4-dimethoxyphenol as the starting material.
Reaction Steps: The phenol undergoes a reaction with an appropriate alkyl halide (e.g., propyl chloride) in the presence of a base (e.g., potassium carbonate) to form the ether linkage.
Purification: The resulting product is purified through recrystallization or chromatographic techniques to obtain the pure compound.
Industrial Production Methods:
Scale-Up: The synthetic route described above can be scaled up for industrial production. Large-scale reactors and continuous flow systems are employed to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions at the phenolic ring or the propanoic acid moiety can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Derivatives with different functional groups attached to the phenolic ring or propanoic acid moiety.
Scientific Research Applications
3-(3,4-Dimethoxyphenoxy)propanoic acid has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism by which 3-(3,4-dimethoxyphenoxy)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and other cellular processes.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenoxy)propanoic acid is compared with similar compounds to highlight its uniqueness:
Similar Compounds: 3-(3,4-dimethoxyphenyl)propanoic acid, 3-(3,4-dimethoxyphenyl)propionic acid.
Uniqueness: The presence of the phenoxy group and the specific substitution pattern on the phenolic ring contribute to its distinct chemical and biological properties.
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Properties
IUPAC Name |
3-(3,4-dimethoxyphenoxy)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-9-4-3-8(7-10(9)15-2)16-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDCBYMKYSZSLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCCC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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